

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Dioxolo Oxepine Analogs

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Compound of Interest

Compound Name: 2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine
CAS No.: 90566-64-6
Cat. No.: B14374031

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Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Rigid Microtubule Destabilizing Agents (MDAs)

Executive Summary: The Isomerization Challenge

The clinical translation of Combretastatin A-4 (CA-4), a potent vascular disrupting agent (VDA), has been hampered by a critical instability: the spontaneous isomerization of its active cis-stilbene configuration to the thermodynamically stable but biologically inactive trans-isomer.

Dioxolo oxepine analogs represent a strategic medicinal chemistry solution. By fusing the pharmacophoric 1,3-dioxole ring (mimicking the B-ring of podophyllotoxin) with a 7-membered oxepine bridge, researchers "lock" the molecule in the bioactive pseudo-cis conformation. This guide analyzes the Structure-Activity Relationship (SAR) of these analogs, comparing them against CA-4 and flexible stilbene derivatives.

Comparative Analysis: Dioxolo Oxepines vs. Alternatives

The following table contrasts the physicochemical and biological profiles of the Dioxolo Oxepine scaffold against the industry standards.

Feature	Combretastatin A-4 (CA-4)	Flexible Dioxol-Stilbenes	Rigid Dioxolo Oxepines
Core Structure	cis-Stilbene (Flexible)	cis-Stilbene w/ Dioxole	Fused 6-7-6 Tricyclic System
Conformational Stability	Low (Isomerizes to trans)	Low (Isomerizes to trans)	High (Locked cis-geometry)
Tubulin Affinity ()	High (~1-3 μ M)	Moderate to High	High (Entropy-favored binding)
Metabolic Liability	O-demethylation (Ring B)	Moderate (Dioxole is stable)	Low (Rigid scaffold resists CYP)
Water Solubility	Very Low	Low	Improved (Polar oxygen in bridge)
Cytotoxicity (IC)	~1-5 nM (active isomer)	10-100 nM	5-50 nM (Constitutively active)

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Key Insight: While CA-4 is more potent in its pure cis form, Dioxolo Oxepines offer consistent potency because they cannot isomerize to an inactive state in vivo.

Deep-Dive SAR: The Dioxolo Oxepine Scaffold

The bioactivity of dioxolo oxepine analogs relies on precise spatial arrangement. The SAR is divided into three critical zones:

Zone A: The Trimethoxy "Anchor" (Ring A)

- Requirement: A 3,4,5-trimethoxyphenyl moiety is essential.
- Mechanism: This motif inserts into the hydrophobic pocket of the α -tubulin subunit (Colchicine site).
- SAR Rule: Modification of this ring (e.g., removing a methoxy, replacing with ethoxy) results in a >100-fold loss of activity. The steric bulk and electron density are perfectly tuned for the pocket.

Zone B: The Oxepine Bridge (The Lock)

- Role: Replaces the ethylene bridge of CA-4.
- Ring Size: The 7-membered oxepine ring forces the two aromatic systems into a twisted geometry that mimics the cis-stilbene.
- Heteroatom: The oxygen atom at position 1 (or 5, depending on numbering) acts as a hydrogen bond acceptor, potentially interacting with Cys241 or Val238 in tubulin.
- SAR Rule: Reducing to a 6-membered ring (chromene) often flattens the molecule too much, reducing affinity. Expanding to an 8-membered ring increases flexibility, re-introducing entropic penalties.

Zone C: The Dioxolo Fusion (Ring B)

- Role: Mimics the 4-methoxy-3-hydroxy substitution of CA-4 or the methylenedioxy of podophyllotoxin.
- Substituents:
 - Unsubstituted Dioxole: Retains moderate activity.

- Fluorine Substitution: Introduction of Fluorine on the aromatic ring fused to the dioxole enhances metabolic stability against oxidative defluorination.
- Amino/Amide Groups: Bulky groups here often clash with the T7 loop of tubulin, decreasing potency.

Visualizing the Mechanism of Action[1]

The following diagram illustrates the cascade from chemical structure to cellular phenotype.



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Figure 1: Mechanism of Action for Dioxolo Oxepine Analogs showing the pathway from tubulin binding to apoptotic cell death.[1]

Experimental Protocols

To validate the SAR of a new dioxolo oxepine analog, the following protocols are the industry standard. These are self-validating systems: if the positive control fails, the data is invalid.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Determine if the compound directly targets tubulin or acts via an upstream mechanism.

- Preparation: Use >99% pure tubulin from bovine brain (cytoskeleton-free). Keep on ice.
- Buffer: PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) + 1 mM GTP.
- Setup:
 - Pre-warm a 96-well plate to 37°C.

- Add 10 μM of Test Compound (Dioxolo Oxepine).
- Controls:
 - Positive: Combretastatin A-4 (3 μM) -> Should show flat line (no polymerization).
 - Negative: DMSO (Vehicle) -> Should show sigmoidal growth curve.
 - Stabilizer: Paclitaxel (3 μM) -> Should show rapid, hyper-polymerization.
- Initiation: Add Tubulin (final conc. 3 mg/mL) and immediately read Absorbance at 340 nm every 30 seconds for 60 minutes.
- Validation: Calculate

(slope of growth phase). A potent inhibitor will reduce

by >50% compared to DMSO.

Protocol B: Synthesis of the Dioxolo Oxepine Core (Wittig-Cyclization Strategy)

Objective: Construct the 7-membered ring.

- Step 1 (Wittig): React 3,4,5-trimethoxybenzylphosphonium bromide with the appropriate salicylaldehyde derivative (containing the dioxole) using NaH in THF.
- Step 2 (Reduction): Reduce the resulting stilbene double bond (if saturated analog desired) or selectively protect.
- Step 3 (Ring Closure):
 - Method A (Etherification): If an alcohol and halide are positioned ortho, use

/DMF to close the ether bridge.
 - Method B (RCM): If using di-vinyl precursors, use Grubbs II catalyst to close the oxepine ring via Ring-Closing Metathesis.

SAR Logic Flowchart

Use this logic tree to guide lead optimization for this scaffold.



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Figure 2: Decision tree for optimizing Dioxolo Oxepine derivatives.

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